
1,3-Propanediamine, N,N-dibutyl-N'-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- is a complex organic compound with a molecular formula of C26H45N5. This compound is notable for its unique structure, which includes both indazole and diethylamino groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- typically involves multiple steps. The initial step often includes the preparation of the indazole core, followed by the introduction of the diethylamino group through a series of substitution reactions. The final step involves the attachment of the propanediamine moiety under controlled conditions, often requiring catalysts and specific temperature settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and real-time monitoring of reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dibutyl-1,3-propanediamine: A simpler analog without the indazole and diethylamino groups.
3-(Dibutylamino)propylamine: Another related compound with similar structural features but lacking the indazole moiety.
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-(1-(3-(diethylamino)propyl)-1H-indazol-3-yl)- is unique due to its combination of indazole and diethylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
88836-99-1 |
|---|---|
Molekularformel |
C25H45N5 |
Molekulargewicht |
415.7 g/mol |
IUPAC-Name |
N',N'-dibutyl-N-[1-[3-(diethylamino)propyl]indazol-3-yl]propane-1,3-diamine |
InChI |
InChI=1S/C25H45N5/c1-5-9-18-29(19-10-6-2)20-13-17-26-25-23-15-11-12-16-24(23)30(27-25)22-14-21-28(7-3)8-4/h11-12,15-16H,5-10,13-14,17-22H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
OEXSXYMXUIGKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCNC1=NN(C2=CC=CC=C21)CCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


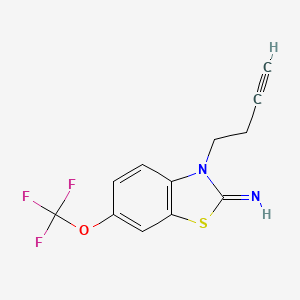

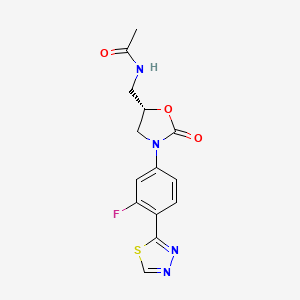
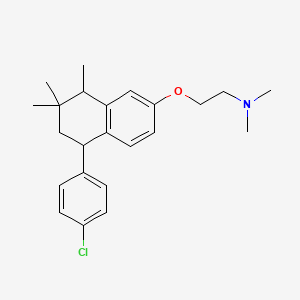
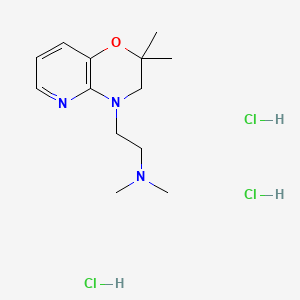

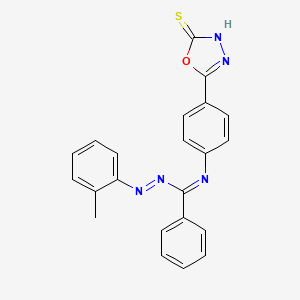
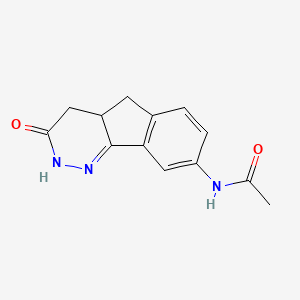


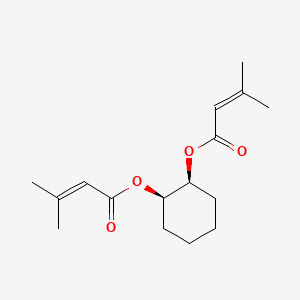
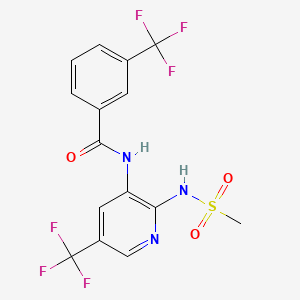
![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)

